Cas no 7779-77-3 (Isobutyl 2-aminobenzoate)

Isobutyl 2-aminobenzoate 化学的及び物理的性質
名前と識別子
-
- Isobutyl 2-aminobenzoate
- 2-Methylpropyl 2-aminobenzoate
- Isobutyl anthranilate
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- MDL: MFCD00053630
- インチ: 1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3
- InChIKey: ILCLJQFCMRCPNM-UHFFFAOYSA-N
- ほほえんだ: CC(C)COC(=O)C1=CC=CC=C1N
計算された属性
- せいみつぶんしりょう: 193.11000
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 4
じっけんとくせい
- 密度みつど: 1,06 g/cm3
- ふってん: 118 °C
- あんていせい: Stable, but air and light sensitive. Combustible. Hydrolyses under acidic or basic conditions.
- PSA: 52.32000
- LogP: 2.66280
- FEMA: 2182
Isobutyl 2-aminobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019097310-500g |
Isobutyl 2-aminobenzoate |
7779-77-3 | 95% | 500g |
$734.02 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286021-5 g |
Isobutyl anthranilate, |
7779-77-3 | 5g |
¥451.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286021A-25 g |
Isobutyl anthranilate, |
7779-77-3 | 25g |
¥1,203.00 | 2023-07-11 | ||
Fluorochem | 018752-5g |
Isobutyl anthranilate |
7779-77-3 | 98% | 5g |
£24.00 | 2022-03-01 | |
A2B Chem LLC | AC69029-25g |
Isobutyl 2-aminobenzoate |
7779-77-3 | 98% | 25g |
$224.00 | 2024-04-19 | |
Crysdot LLC | CD12031572-500g |
Isobutyl 2-aminobenzoate |
7779-77-3 | 95+% | 500g |
$742 | 2024-07-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286021-5g |
Isobutyl anthranilate, |
7779-77-3 | 5g |
¥451.00 | 2023-09-05 | ||
Fluorochem | 018752-1g |
Isobutyl anthranilate |
7779-77-3 | 98% | 1g |
£10.00 | 2022-03-01 | |
abcr | AB150811-25 g |
Isobutyl anthranilate, 98%; . |
7779-77-3 | 98% | 25g |
€238.60 | 2023-05-09 | |
abcr | AB150811-100 g |
Isobutyl anthranilate, 98%; . |
7779-77-3 | 98% | 100g |
€604.10 | 2023-05-09 |
Isobutyl 2-aminobenzoate 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Isobutyl 2-aminobenzoateに関する追加情報
Research Brief on Isobutyl 2-aminobenzoate (CAS: 7779-77-3): Recent Advances and Applications in Chemical Biology and Medicine
Isobutyl 2-aminobenzoate (CAS: 7779-77-3), also known as isobutyl anthranilate, is a chemical compound with significant applications in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in drug synthesis, as well as its role in fragrance and flavor industries. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and emerging applications in medicine.
One of the most notable advancements in the study of Isobutyl 2-aminobenzoate is its application in the synthesis of novel pharmaceutical agents. Researchers have explored its use as a building block for the development of anti-inflammatory and analgesic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Isobutyl 2-aminobenzoate exhibit promising COX-2 inhibitory activity, suggesting potential for use in non-steroidal anti-inflammatory drugs (NSAIDs). The study utilized molecular docking and in vitro assays to validate these findings, providing a strong foundation for future drug development efforts.
In addition to its pharmaceutical applications, Isobutyl 2-aminobenzoate has been investigated for its role in chemical biology. Recent research has focused on its ability to modulate enzyme activity and interact with biological targets. For instance, a study in Bioorganic & Medicinal Chemistry Letters (2023) reported that Isobutyl 2-aminobenzoate derivatives can act as potent inhibitors of certain proteases, which are implicated in various disease pathways. This discovery opens new avenues for the design of targeted therapies for conditions such as cancer and neurodegenerative disorders.
The synthesis and optimization of Isobutyl 2-aminobenzoate have also seen significant progress. A 2022 publication in Organic Process Research & Development detailed a novel, scalable method for producing high-purity Isobutyl 2-aminobenzoate using green chemistry principles. This method not only improves yield and efficiency but also reduces environmental impact, aligning with the growing demand for sustainable chemical processes in the pharmaceutical industry.
Looking ahead, the potential of Isobutyl 2-aminobenzoate in drug delivery systems is an area of active research. Preliminary studies suggest that its lipophilic properties make it a suitable candidate for enhancing the bioavailability of poorly soluble drugs. Researchers are also exploring its use in prodrug formulations, where it could serve as a masking agent to improve drug stability and absorption. These developments underscore the compound's versatility and its growing importance in modern medicinal chemistry.
In conclusion, Isobutyl 2-aminobenzoate (CAS: 7779-77-3) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from drug synthesis to enzyme modulation, highlight its potential as a key player in the development of next-generation therapeutics. Future studies are expected to further elucidate its mechanisms of action and expand its utility in medicine and beyond.
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